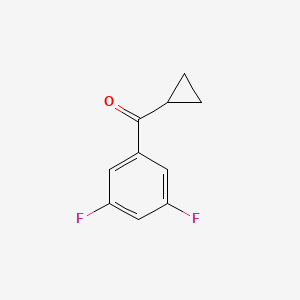

Cyclopropyl 3,5-difluorophenyl ketone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

cyclopropyl-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFLTSHXQSQPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642510 | |

| Record name | Cyclopropyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-34-6 | |

| Record name | Cyclopropyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclopropyl 3,5 Difluorophenyl Ketone and Its Analogs

Established Synthetic Routes to Cyclopropyl (B3062369) Ketone Scaffolds

The construction of the cyclopropyl ketone framework can be achieved through several classical and modern synthetic transformations. These methods include electrophilic aromatic substitution, cycloaddition reactions, and the use of organometallic reagents.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a powerful and widely used method for the formation of aryl ketones, and it represents a direct approach to synthesizing cyclopropyl 3,5-difluorophenyl ketone. rsc.orgnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-difluorobenzene (B1663923), with an acylating agent, typically cyclopropanecarbonyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). rsc.orgnih.govchemguide.co.uk

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of cyclopropanecarbonyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich 1,3-difluorobenzene ring to form a sigma complex, which subsequently loses a proton to regenerate the aromaticity and yield the desired this compound. chemguide.co.uk A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents undesirable multiple acylations. rsc.orgnih.gov

| Reactants | Catalyst | Product | Key Features |

| 1,3-Difluorobenzene, Cyclopropanecarbonyl chloride | AlCl₃ | This compound | Direct, avoids polyacylation |

While direct literature on the specific synthesis of this compound via this method is not extensively detailed in the provided search results, the general applicability of Friedel-Crafts acylation to the synthesis of aryl ketones is well-established. rsc.orgnih.govchemguide.co.uk For instance, the reaction of benzene (B151609) with ethanoyl chloride in the presence of aluminum chloride to produce phenylethanone is a classic example of this transformation. chemguide.co.uk The synthesis of 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one from 1,2-difluorobenzene (B135520) and 3-chloropropionyl chloride further illustrates the utility of this reaction for producing substituted aryl ketones. google.com

Cyclopropanation Reactions of Olefins with Carbonyl Precursors

Cyclopropanation reactions of olefins offer an alternative and versatile approach to constructing the cyclopropane (B1198618) ring of cyclopropyl ketones. wikipedia.org These methods involve the addition of a carbene or a carbenoid to an alkene precursor that already contains the necessary carbonyl functionality or a group that can be readily converted to a ketone.

The Simmons-Smith reaction is a cornerstone of cyclopropanation, providing a stereospecific method for converting alkenes to cyclopropanes. wikipedia.orgnih.gov The classical Simmons-Smith reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnih.gov This reagent adds a methylene (B1212753) group to the double bond of an alkene in a concerted fashion, preserving the stereochemistry of the starting olefin. wikipedia.orgwikipedia.org

Modifications to the original Simmons-Smith protocol have been developed to enhance reactivity and broaden its scope. The Furukawa modification, for example, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can lead to increased reactivity. wikipedia.orgnih.gov Another related method is the Corey-Chaykovsky reaction, which employs sulfur ylides, such as that generated from trimethylsulfoxonium (B8643921) iodide and a base, to effect cyclopropanation, particularly of electron-deficient olefins like α,β-unsaturated ketones. nih.gov For instance, the reaction of 2-hydroxychalcones with trimethylsulfoxonium iodide in the presence of sodium hydride yields the corresponding donor-acceptor cyclopropanes. nih.gov

| Reagent | Substrate | Product | Key Features |

| ICH₂ZnI (Simmons-Smith) | Alkene | Cyclopropane | Stereospecific, concerted mechanism |

| Et₂Zn/CH₂I₂ (Furukawa) | Alkene | Cyclopropane | Increased reactivity |

| Trimethylsulfoxonium iodide/base | α,β-Unsaturated ketone | Cyclopropyl ketone | Effective for electron-deficient olefins |

The addition of carbenes and carbenoids to alkenes is a fundamental method for cyclopropane synthesis. wikipedia.org Carbenes, being highly reactive species, are often generated in situ. youtube.com For example, photolysis of diazomethane (B1218177) can produce methylene carbene, which readily adds to alkenes to form cyclopropanes in a stereospecific manner. youtube.commasterorganicchemistry.com Similarly, dihalocarbenes, generated from the reaction of haloforms with a strong base, can add to alkenes to produce dihalocyclopropanes. masterorganicchemistry.com

The stereospecificity of carbene addition is a key feature, with cis-alkenes yielding cis-substituted cyclopropanes and trans-alkenes yielding trans-substituted cyclopropanes. wikipedia.org This is indicative of a concerted, cheletropic reaction mechanism. wikipedia.orgyoutube.com The synthesis of gem-difluorocyclopropyl acetals and ketals has been reported via the [1+2] cycloaddition of difluorocarbene with α,β-unsaturated aromatic aldehydes and ketones, which can then be hydrolyzed to the corresponding cyclopropyl ketones. rsc.org

| Carbene/Carbenoid Source | Substrate | Product | Key Features |

| Diazomethane (photolysis) | Alkene | Cyclopropane | Stereospecific, concerted addition |

| Haloform/base | Alkene | Dihalocyclopropane | Provides functionalized cyclopropanes |

| Difluorocarbene | α,β-Unsaturated ketone | gem-Difluorocyclopropyl ketone | Access to fluorinated analogs |

Conversion Strategies from Cyclopropanecarboxylic Acid Derivatives

Another important synthetic route to cyclopropyl ketones involves the conversion of readily available cyclopropanecarboxylic acid and its derivatives. These methods offer a reliable way to introduce the cyclopropyl ketone moiety, particularly when the corresponding carboxylic acid is commercially available or easily synthesized.

One common approach is the reaction of a cyclopropanecarboxylic acid derivative, such as the acid chloride or an ester, with an appropriate organometallic reagent. For example, the reaction of cyclopropanecarbonyl chloride with an organocadmium or organocuprate reagent derived from 3,5-difluorophenylmagnesium bromide would be a plausible route to this compound.

Alternatively, thermal decarboxylation of α-(carbonyl) cyclopropane carboxylic acids has been investigated. arkat-usa.org Interestingly, this reaction can lead to the formation of 2-substituted-4,5-dihydrofurans via a rearrangement, rather than the expected cyclopropyl ketone. arkat-usa.org However, in some cases, such as with α-(phenylcarbonyl) cyclopropane carboxylic acid, a small amount of the corresponding cyclopropyl phenyl ketone was observed. arkat-usa.org

| Starting Material | Reagent/Condition | Product | Key Features |

| Cyclopropanecarbonyl chloride | Organometallic reagent (e.g., organocuprate) | Cyclopropyl ketone | Versatile for introducing various aryl/alkyl groups |

| α-(Carbonyl) cyclopropane carboxylic acid | Thermal decarboxylation | 2-Substituted-4,5-dihydrofuran (major), Cyclopropyl ketone (minor) | Rearrangement often predominates |

Application of Organometallic Reagents in Ketone Formation (e.g., Grignard Reactions)

Organometallic reagents, particularly Grignard reagents, are invaluable tools in organic synthesis for the formation of carbon-carbon bonds and the synthesis of ketones. organic-chemistry.org A well-established method for preparing ketones is the reaction of a Grignard reagent with a nitrile. masterorganicchemistry.comyoutube.comucalgary.ca

In the context of synthesizing this compound, this would involve the reaction of 3,5-difluorophenylmagnesium bromide with cyclopropanecarbonitrile (B140667). The Grignard reagent adds to the carbon atom of the nitrile, forming an intermediate imine salt. masterorganicchemistry.comucalgary.ca Subsequent hydrolysis of this intermediate with aqueous acid yields the desired ketone. masterorganicchemistry.comyoutube.com A key advantage of this method is that the ketone is only formed during the workup, preventing further reaction of the Grignard reagent with the product. ucalgary.ca

| Organometallic Reagent | Substrate | Intermediate | Product |

| 3,5-Difluorophenylmagnesium bromide | Cyclopropanecarbonitrile | Imine salt | This compound |

This approach provides a convergent and efficient route to unsymmetrical ketones like this compound. The necessary Grignard reagent can be readily prepared from 1-bromo-3,5-difluorobenzene (B42898) and magnesium metal, while cyclopropanecarbonitrile is also an accessible starting material.

Stereoselective and Asymmetric Synthesis of Cyclopropyl Ketone Systems

The synthesis of specific stereoisomers of this compound and its analogs is of paramount importance, particularly in the pharmaceutical industry, where the three-dimensional arrangement of atoms can dictate biological activity. Stereoselective and asymmetric synthetic methods provide access to enantiomerically enriched or diastereomerically pure compounds, which is crucial for developing effective and safe therapeutic agents. These advanced methodologies can be broadly categorized into enantioselective cyclopropanation, asymmetric reduction of ketone intermediates, and diastereoselective pathways.

Enantioselective Cyclopropanation Methodologies

Enantioselective cyclopropanation is a powerful strategy for constructing the chiral cyclopropane ring directly. This approach involves the reaction of an olefin with a carbene or carbene precursor in the presence of a chiral catalyst or biocatalyst, which directs the formation of one enantiomer over the other.

Biocatalysis has emerged as a compelling green and sustainable technology for asymmetric synthesis, offering high selectivity under mild reaction conditions. acs.orgtudelft.nl Engineered enzymes, particularly those based on heme proteins like myoglobin (B1173299), have been developed to catalyze the asymmetric cyclopropanation of olefins. These biocatalysts can provide high diastereo- and enantioselectivity in the synthesis of cyclopropyl ketones. mpg.de

A chemoenzymatic strategy often involves an enzymatic transformation coupled with chemical diversification. mpg.de For instance, an engineered variant of sperm whale myoglobin can catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketone carbene donors. mpg.deacs.org This biocatalytic approach offers a broad substrate scope, accommodating various vinylarene and α-substituted diazoketone derivatives. mpg.de The resulting optically active cyclopropyl ketones are valuable chiral building blocks that can be further modified chemically. mpg.deacs.org This combination of biocatalysis and chemical synthesis provides efficient access to a diverse range of enantiopure cyclopropane-containing scaffolds. mpg.deacs.org

Table 1: Examples of Biocatalytic Cyclopropanation

| Catalyst | Substrates | Key Features |

|---|---|---|

| Engineered Myoglobin | Vinylarenes, Diazoketones | High diastereo- and enantioselectivity mpg.de |

| Engineered Myoglobin | Allyl diazoacetamides | Asymmetric synthesis of fused cyclopropane-γ-lactams researchgate.net |

| Engineered Myoglobin | gem-difluoro alkenes, diazoacetonitrile | Stereoselective synthesis of fluorinated cyclopropanes scientificupdate.com |

Transition-metal-catalyzed asymmetric cyclopropanation is a well-established and versatile method for synthesizing optically active cyclopropanes. syrris.com Chiral complexes of rhodium, ruthenium, copper, and cobalt are prominent in these transformations. syrris.com The choice of metal and the design of the chiral ligand are critical for achieving high stereocontrol.

Rhodium(II) complexes with chiral carboxylate or carboxamidate ligands are particularly effective for the cyclopropanation of a wide range of olefins with diazo compounds. google.comresearchgate.net For electron-deficient olefins, which can be challenging substrates due to the electrophilic nature of the metal-carbene intermediates, specialized catalyst systems have been developed. syrris.comresearchgate.net For example, rhodium catalysts derived from adamantylglycine can achieve high asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes with aryldiazoacetates. researchgate.netacs.org

Ruthenium-based catalysts, such as Ru(II)–Pheox complexes, have also demonstrated high efficiency in the asymmetric cyclopropanation of various olefins, including those that are typically challenging substrates. syrris.com These catalysts can promote the reaction with high yields and excellent stereocontrol. syrris.com The development of novel chiral ligands continues to expand the scope and utility of metal-catalyzed enantioselective cyclopropanation. syrris.com

Table 2: Chiral Catalyst Systems for Enantioselective Cyclopropanation

| Catalyst System | Olefin Type | Diazo Reagent | Stereoselectivity |

|---|---|---|---|

| Ru(II)–Pheox complexes | Wide variety, including vinyl carbamates and allenes | Functionalized diazoacetates | High yields and excellent stereocontrol syrris.com |

| Chiral cyclopentadienyl (B1206354) Rh(III) complexes | Electron-deficient olefins | N-enoxysuccinimides | Excellent asymmetric induction and high diastereoselectivity rsc.org |

| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | Substituted aryldiazoacetates | Up to 98% ee researchgate.netacs.org |

| D₂-symmetric Co(II)–porphyrin complexes | Electron-deficient olefins | Diazoacetates | Efficient for electron-deficient systems syrris.com |

Asymmetric Reduction of Ketone Intermediates (e.g., CBS Asymmetric Reduction)

An alternative strategy to establish the stereocenter in chiral cyclopropyl carbinols involves the asymmetric reduction of a prochiral cyclopropyl ketone. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. researchgate.netrsc.org This reaction typically employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a borane (B79455) reducing agent (e.g., BH₃·THF or BH₃·SMe₂). researchgate.netnih.gov

The CBS reduction is known for its predictability, broad substrate scope, and excellent stereocontrol, often achieving high enantiomeric excess (ee). researchgate.netnih.gov The stereochemical outcome of the reduction can be reliably predicted based on the stereochemistry of the catalyst and the relative steric bulk of the substituents on the ketone. tudelft.nl The larger substituent preferentially orients away from the chiral catalyst, allowing the hydride to be delivered to a specific face of the carbonyl group. tudelft.nl

For the synthesis of a specific enantiomer of cyclopropyl 3,5-difluorophenyl carbinol, the corresponding prochiral ketone, this compound, would be subjected to CBS reduction using the appropriate enantiomer of the oxazaborolidine catalyst. This method has been successfully applied in the synthesis of numerous natural products and pharmaceuticals. researchgate.netrsc.org

Table 3: Key Features of CBS Asymmetric Reduction

| Feature | Description |

|---|---|

| Catalyst | Chiral oxazaborolidine, typically derived from proline nih.govunife.it |

| Reducing Agent | Borane sources such as BH₃·THF or BH₃·SMe₂ nih.gov |

| Substrates | Wide range of prochiral ketones, including aryl-aliphatic and di-aliphatic ketones researchgate.net |

| Selectivity | High enantioselectivity, often >95% ee nih.gov |

| Predictability | The stereochemistry of the product alcohol is predictable based on the catalyst's chirality tudelft.nlnih.gov |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the formation of one diastereomer over others when a molecule has multiple stereocenters. In the context of substituted cyclopropyl ketones, diastereoselectivity can be achieved by various methods, often relying on the influence of existing stereocenters or directing groups within the molecule.

For instance, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives can proceed with high diastereoselectivity. The hydroxyl group can direct the cyclopropanating reagent to one face of the double bond, resulting in the formation of a single diastereomer of the resulting bicyclopropane. Similarly, the rigidity of the cyclopropyl core can be exploited to direct reactions on an adjacent alkenyl moiety, highlighting the utility of the cyclopropyl group as a platform for stereoselective synthesis.

Another approach involves the diastereoselective synthesis of polysubstituted cyclopropanes through methods like 1,2-boronate rearrangement of tetra-coordinated boron species, which can deliver 1,2-disubstituted cyclopropane diboronates with high efficiency and diastereoselectivity. Subsequent derivatization of the boronate groups allows for the stereocontrolled introduction of various substituents. These methods provide access to highly functionalized and stereochemically defined cyclopropane structures.

Process Optimization and Sustainable Chemistry in Synthesis

The principles of process optimization and sustainable chemistry are increasingly integral to the development of synthetic routes for pharmaceuticals and fine chemicals, including this compound and its analogs. The goal is to create manufacturing processes that are not only economically viable but also environmentally benign and safe.

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for many chemical reactions, including cyclopropanations. syrris.comresearchgate.net By conducting reactions in a continuous stream through a reactor, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This enhanced control can lead to improved yields, higher selectivity, and increased safety, particularly for highly exothermic or hazardous reactions. syrris.com The large surface-area-to-volume ratio in microreactors enhances mass and heat transfer, often leading to faster reaction times compared to batch methods. syrris.com Continuous-flow systems have been successfully applied to the synthesis of various cyclopropane derivatives, demonstrating their potential for scalable and efficient production. rsc.orgrsc.org

Sustainable chemistry, or green chemistry, focuses on minimizing the environmental impact of chemical processes. researchgate.netunife.it This involves the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the design of energy-efficient processes. scientificupdate.com In the synthesis of cyclopropyl ketones, green chemistry principles can be applied by:

Utilizing biocatalysis: As discussed in section 2.2.1.1, enzymes operate under mild conditions in aqueous environments, reducing the need for harsh reagents and organic solvents. acs.orgtudelft.nl

Employing catalytic methods: The use of catalysts, both metal-based and enzymatic, is a cornerstone of green chemistry as it reduces the amount of stoichiometric reagents and subsequent waste. nih.gov

Solvent selection: Choosing environmentally benign solvents or minimizing solvent use is crucial. unife.it

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

By integrating process optimization strategies like flow chemistry with the principles of sustainable chemistry, the synthesis of this compound and its analogs can be made more efficient, safer, and environmentally responsible. researchgate.netunife.it

Development of Efficient Catalytic Systems

Traditional synthesis of aryl cyclopropyl ketones, such as this compound, often relies on Friedel-Crafts acylation using cyclopropanoyl chloride. However, this method is generally limited to electron-rich aromatic substrates and may not be suitable for preparing compounds with electron-deficient rings or sensitive functional groups. thieme.de To overcome these limitations, advanced catalytic systems have been developed.

One notable advancement is the use of palladium catalysis. A method employing an N-heterocyclic carbene palladium(II) catalyst, (SIPr)Pd(allyl)Cl, facilitates the carbonylative cross-coupling reaction between aryl iodides and tricyclopropylbismuth. thieme.de This reaction proceeds under a standard atmosphere of carbon monoxide and in the presence of lithium chloride, providing a powerful route to aryl cyclopropylketones. thieme.de This approach is particularly advantageous for substrates like 3,5-difluoroiodobenzene, which are less reactive in classical acylations. Other transition metals, including gold (I) and silver (I), have also been shown to be effective catalysts in tandem sequences for the formation of aromatic ketones from different precursors, highlighting the broad utility of metal catalysis in modern ketone synthesis. pkusz.edu.cn

| Feature | Traditional Method (Friedel-Crafts) | Modern Catalytic Method (Pd-Catalyzed Cross-Coupling) |

|---|---|---|

| Catalyst | Lewis Acid (e.g., AlCl₃) | Palladium Complex (e.g., (SIPr)Pd(allyl)Cl) thieme.de |

| Aromatic Substrate Scope | Generally limited to electron-rich aromatics thieme.de | Broad, including electron-poor and functionalized rings thieme.de |

| Functional Group Tolerance | Limited | Excellent pkusz.edu.cn |

| Key Reagents | Cyclopropanoyl chloride, Aromatic Substrate | Aryl Iodide, Tricyclopropylbismuth, Carbon Monoxide thieme.de |

Implementation of Continuous Flow Processes

The transition from batch production to continuous flow manufacturing represents a significant leap in the synthesis of cyclopropyl ketones. nih.govresearchgate.net Flow chemistry offers enhanced safety, scalability, and process control compared to conventional batch methods. nih.gov A key advantage is the ability to handle hazardous reagents or unstable intermediates more safely due to the small reaction volumes at any given time. nih.gov

For the synthesis of cyclopropyl ketones, a continuous-flow process has been developed using the acid-catalyzed ring contraction of 2-hydroxycyclobutanones with aryl thiols. mdpi.comnih.gov In this system, reagents are pumped through a packed-bed reactor containing a reusable solid acid catalyst, such as Amberlyst-35. researchgate.netmdpi.comnih.gov This setup allows for multigram, scalable synthesis under mild conditions. mdpi.comnih.gov The precise control over parameters like residence time and temperature in a flow reactor can lead to higher conversions and yields, as well as a reduction in by-products. nih.govnih.gov The integration of flow technology has been shown to significantly improve isolated yields for various chemical transformations, sometimes by an average of 27% or more compared to sequential batch processes. acs.org

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to small reactor volumes nih.gov |

| Scalability | Challenging, often requires re-optimization | Easily scalable by extending operation time researchgate.netmdpi.com |

| Process Control | Difficult to maintain uniform temperature and mixing | Precise control over temperature, pressure, and residence time nih.gov |

| Efficiency | Potential for lower yields and more by-products | Often results in higher yields and purity nih.govacs.org |

Selection of Environmentally Benign Solvents and Reagents

In line with the principles of green chemistry, modern synthetic routes aim to minimize environmental impact through the careful selection of solvents and reagents. The use of reusable heterogeneous catalysts, such as the Amberlyst-35 resin in flow systems, is a key strategy. researchgate.netmdpi.comnih.gov This avoids the need for stoichiometric amounts of catalysts that can be difficult to separate from the product and often generate significant waste.

The choice of solvent is another critical factor. While traditional organic synthesis often relies on volatile and hazardous solvents, research has focused on more benign alternatives. researchgate.net These include water, supercritical fluids, ionic liquids, and low-melting polymers like polyethylene (B3416737) glycol (PEG). researchgate.net In the context of cyclopropyl ketone synthesis, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and is a greener alternative to THF, have been successfully used in flow processes, achieving high yields. nih.gov The ideal green process combines an efficient, reusable catalyst with an environmentally safe solvent, a goal that is increasingly being realized through the synergy of catalysis and continuous flow technology. researchgate.netresearchgate.net

| Solvent Type | Examples | Key Advantages |

|---|---|---|

| Aqueous Media | Water | Non-toxic, non-flammable, inexpensive researchgate.net |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, easily removed, tunable properties researchgate.net |

| Ionic Liquids | [bmim]BF₄ | Low volatility, high thermal stability, potential for catalyst recycling researchgate.net |

| Bio-derived Solvents | 2-Methyltetrahydrofuran (2-MeTHF) | Renewable source, lower toxicity than traditional ethers nih.gov |

Strategies for the Synthesis of Functionalized Derivatives and Analogs

This compound serves not only as a target molecule but also as a versatile building block for creating more complex functionalized derivatives and analogs. thieme.denih.gov Advanced strategies focus on leveraging the unique reactivity of the cyclopropyl ketone moiety to construct diverse molecular architectures.

One powerful strategy involves the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to create highly substituted cyclopentane (B165970) rings. nih.gov This reaction is initiated by the one-electron reduction of the ketone using a photocatalytic system, such as one comprising Ru(bpy)₃²⁺, La(OTf)₃, and TMEDA, under visible light irradiation. nih.gov This mechanistically novel approach allows for the diastereoselective construction of quaternary carbon stereocenters. nih.gov

Another key method for generating analogs is the Corey-Chaykovsky cyclopropanation of chalcone (B49325) precursors (α,β-unsaturated ketones). nih.gov This allows for the synthesis of a wide variety of donor-acceptor cyclopropanes, which are themselves highly valuable intermediates for further transformations. nih.gov Furthermore, functionalization can be achieved by modifying the constituent parts of the molecule. For instance, related arylthio-cyclopropyl carbonyl compounds can be selectively oxidized to form sulfoxides and sulfones, introducing new functional groups into the cyclopropane system. nih.gov Amide formation via nucleophilic substitution is another route to create derivatives from precursors containing suitable amine and carboxylic acid functionalities. researchgate.net These strategies demonstrate the utility of cyclopropyl ketones as platforms for generating diverse chemical entities.

| Strategy | Description | Example Product Class | Reference |

|---|---|---|---|

| Photocatalytic Cycloaddition | Visible-light-mediated [3+2] reaction with olefins. | Highly substituted cyclopentanes | nih.gov |

| Corey-Chaykovsky Cyclopropanation | Synthesis of donor-acceptor cyclopropanes from chalcones. | Functionalized cyclopropyl ketones | nih.gov |

| Oxidation of Heteroatoms | Selective oxidation of sulfur-containing cyclopropane precursors. | Cyclopropyl sulfoxides and sulfones | nih.gov |

| Amide Coupling | Nucleophilic substitution to link with other molecules. | Amide derivatives of complex quinolones | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of Cyclopropyl 3,5 Difluorophenyl Ketone

Reactivity at the Ketone Carbonyl Group

The carbonyl carbon in Cyclopropyl (B3062369) 3,5-difluorophenyl ketone is highly electrophilic. This is a consequence of the inherent polarity of the carbon-oxygen double bond, which is further amplified by the electron-withdrawing nature of the attached 3,5-difluorophenyl ring. This increased partial positive charge on the carbonyl carbon makes it a prime target for nucleophilic attack.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. youtube.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate after the rehybridization of the carbon from sp² to sp³. unacademy.comlibretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org

The presence of electron-withdrawing groups, such as the two fluorine atoms on the phenyl ring, enhances the electrophilicity of the carbonyl carbon, making Cyclopropyl 3,5-difluorophenyl ketone more reactive towards nucleophiles compared to ketones with electron-donating or neutral substituents. libretexts.orgrsc.org

Common nucleophilic addition reactions applicable to this ketone include:

Reaction with Grignard Reagents: Treatment with a Grignard reagent (R-MgX) would result in the formation of a tertiary alcohol, where the 'R' group from the Grignard reagent adds to the carbonyl carbon. unacademy.com

Reaction with Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) would add to the carbonyl group to yield a tertiary alcohol after acidic workup.

Formation of Cyanohydrins: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) would lead to the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the former carbonyl carbon.

Table 1: Expected Products of Nucleophilic Addition Reactions

| Nucleophile/Reagent | Intermediate | Final Product Type |

|---|---|---|

| Grignard Reagent (R-MgX) | Magnesium Alkoxide | Tertiary Alcohol |

| Organolithium (R-Li) | Lithium Alkoxide | Tertiary Alcohol |

| Potassium Cyanide (KCN)/H+ | Cyanide Adduct (Alkoxide) | Cyanohydrin |

Oxidation and Reduction Pathways

The carbonyl group of this compound can be readily reduced to a secondary alcohol. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for this transformation. chegg.comlibretexts.org These reagents act as a source of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon. libretexts.orgwizeprep.com

The general mechanism for reduction is as follows:

A hydride ion from the reducing agent adds to the electrophilic carbonyl carbon.

The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

An acidic workup (e.g., addition of H₃O⁺) protonates the alkoxide to yield the final secondary alcohol product, (Cyclopropyl)(3,5-difluorophenyl)methanol. youtube.com

LiAlH₄ is a much stronger reducing agent than NaBH₄ and will react violently with water, requiring anhydrous conditions. wizeprep.compharmaguideline.com NaBH₄ is a milder and more selective reagent that can be used in protic solvents like methanol (B129727) or ethanol. pharmaguideline.com For the simple reduction of a ketone, NaBH₄ is often the preferred reagent due to its ease of handling. chegg.compharmaguideline.com

Table 2: Comparison of Common Hydride Reducing Agents for Ketones

| Reducing Agent | Reactivity | Typical Solvent | Workup |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Milder, reduces aldehydes and ketones | Protic (e.g., Methanol, Ethanol) | Often occurs during reaction |

| Lithium Aluminium Hydride (LiAlH₄) | Stronger, reduces ketones, esters, carboxylic acids | Aprotic (e.g., Diethyl ether, THF) | Separate aqueous/acidic step |

Carbonyl Transposition and Rearrangement Reactions (e.g., Baeyer-Villiger Rearrangement)

The Baeyer-Villiger rearrangement is an oxidative reaction that converts a ketone into an ester by inserting an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. adichemistry.com This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).

For an unsymmetrical ketone like this compound, the reaction is regioselective, and the oxygen atom is inserted based on the relative migratory aptitude of the two groups attached to the carbonyl. adichemistry.com Migratory aptitude refers to the relative ability of a group to migrate during a rearrangement. wikipedia.org The group that can better stabilize a positive charge in the transition state will migrate preferentially. ox.ac.ukuomustansiriyah.edu.iq

The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. adichemistry.com The cyclopropyl group, due to its s-character and ability to stabilize an adjacent positive charge, has a migratory aptitude that can be competitive with aryl groups. However, the 3,5-difluorophenyl group is significantly deactivated by the strong electron-withdrawing effects of the two fluorine atoms. Electron-withdrawing groups on an aryl ring decrease its ability to stabilize a positive charge and thus lower its migratory aptitude. adichemistry.comuomustansiriyah.edu.iq

Therefore, in the Baeyer-Villiger oxidation of this compound, the cyclopropyl group is expected to migrate in preference to the 3,5-difluorophenyl group. This would lead to the formation of cyclopropyl 3,5-difluorobenzoate.

Reactivity of the Cyclopropane (B1198618) Ring

The cyclopropane ring is a three-membered carbocycle with significant ring strain (approximately 27 kcal/mol). This strain energy makes the ring susceptible to cleavage under various conditions, allowing it to behave somewhat like a double bond.

Ring-Opening Reactions

The presence of the adjacent ketone, an electron-withdrawing group, polarizes the C1-C2 bond of the cyclopropane ring, making it susceptible to cleavage. acs.org This polarization is a key feature of "donor-acceptor" cyclopropanes, where the cyclopropane ring acts as a donor and the ketone as an acceptor. scispace.com Cyclopropyl ketones bearing electron-deficient aryl groups are known to undergo nucleophilic ring-opening reactions. acs.org

In the presence of a Brønsted or Lewis acid, the carbonyl oxygen is protonated or coordinated, which significantly enhances the electron-withdrawing capacity of the ketone group. researchgate.netrsc.org This activation further polarizes the cyclopropane ring, facilitating its opening upon attack by a nucleophile. acs.org

The general mechanism for acid-catalyzed nucleophilic ring-opening involves:

Activation of the carbonyl group by an acid catalyst.

Nucleophilic attack at the C3 carbon of the cyclopropane ring (a 1,5-conjugate addition), or more commonly, cleavage of the C1-C2 bond to form a stabilized carbocationic intermediate.

The intermediate, often a homoenolate or a related species, is then trapped by the nucleophile. acs.org

Studies on cyclopropyl aryl ketones have shown that introducing an additional electron-withdrawing group on the aryl ring can induce more polar character in the C1-C2 bond, facilitating ring cleavage even under milder, uncatalyzed conditions at elevated temperatures. acs.org A variety of nucleophiles, including alcohols, thiols, and arenes, can participate in these ring-opening reactions. acs.orgnih.gov For this compound, the strong electron-withdrawing nature of the aryl ring would predispose the molecule to this type of transformation. For example, Lewis acid-mediated reactions with aldehydes can lead to ring-opened products. researchgate.net

Distal Cleavage and Fragmentation Mechanisms

The reactivity of cyclopropyl ketones, including this compound, is significantly influenced by the inherent strain of the three-membered ring. This strain facilitates various ring-opening reactions, with distal cleavage of the C-C bond being a notable pathway. In this mechanism, the carbon-carbon bond furthest from the activating carbonyl group is broken. organic-chemistry.org This cleavage can be initiated through several methods, including thermal, photochemical, or catalyst-mediated processes.

The presence of the electron-withdrawing 3,5-difluorophenyl group can influence the propensity for distal cleavage. Electron-withdrawing groups on the aromatic ring can polarize the C1-C2 bond of the cyclopropane ring, potentially facilitating its cleavage under milder conditions. acs.org

One documented fragmentation mechanism for aryl cyclopropyl ketones involves a one-electron reduction of the ketone to form a radical anion. This radical anion can then undergo ring-opening to generate a distonic radical anion, which is a key intermediate in subsequent reactions. nih.gov For instance, visible light photocatalysis has been employed to achieve the one-electron reduction of aryl cyclopropyl ketones, leading to their fragmentation and participation in cycloaddition reactions. nih.gov

The fragmentation of α-cyclopropyl ketones can also be initiated by photoinduced electron transfer (PET), leading to the formation of radical intermediates that can undergo further rearrangements and cyclizations. researchgate.net The specific fragmentation pathway and the resulting products are often dependent on the reaction conditions and the nature of the substituents on both the cyclopropyl ring and the aromatic moiety.

Research has shown that the ring-opening of cyclopropyl ketones can be influenced by substituents, temperature, and solvent, leading to different product distributions. acs.org For example, in some cases, a DMSO-assisted ring-opening of cyclopropyl ketones can lead to the formation of zwitterionic species that rearrange to form new carbocyclic structures. acs.org

Ring-Expansion and Ring-Contraction Transformations

Cyclopropyl ketones are versatile synthons that can undergo both ring-expansion and ring-contraction reactions, leading to the formation of various carbocyclic and heterocyclic structures. These transformations are driven by the release of ring strain inherent in the cyclopropane ring.

Ring-expansion reactions of cyclopropyl ketones are well-documented and can proceed through various mechanisms. One common pathway involves the Cloke-Wilson rearrangement, which can be catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org This rearrangement typically involves an SN1-type ring-opening mechanism. acs.org

Conversely, ring-contraction reactions of larger rings can be a method to synthesize cyclopropyl ketones. For instance, an oxidative ring contraction of cyclobutene (B1205218) derivatives has been reported as a method for the selective formation of cyclopropylketones. nih.gov

A significant ring-expansion transformation of cyclopropyl ketones is their conversion into 2,3-dihydrofuran (B140613) derivatives. This rearrangement, often referred to as the Cloke-Wilson rearrangement, can be catalyzed by various reagents, including acids and organocatalysts. acs.orgrsc.org For example, DABCO has been shown to be an effective catalyst for the ring expansion of cyclopropyl ketones to 2,3-dihydrofurans in DMSO at elevated temperatures, proceeding with high regioselectivity and a broad substrate scope. acs.org

The mechanism of this transformation generally involves the ring opening of the cyclopropyl group to form a zwitterionic or carbocationic intermediate, which then undergoes intramolecular cyclization to yield the five-membered dihydrofuran ring. The regioselectivity of the ring opening is a key factor in determining the final product structure.

Cyclopropyl silyl (B83357) ketones also undergo ring enlargement reactions, often under acidic conditions, to form 2-trimethylsilyl-4,5-dihydrofuran derivatives. researchgate.net The presence of the silyl group can influence the reactivity and the outcome of the ring-expansion process. The reaction of cyclopropyl trimethylsilyl (B98337) ketones with acids proceeds under milder conditions compared to their non-silylated carbon analogs. researchgate.net

The mechanism for this ring enlargement likely involves protonation of the carbonyl oxygen, followed by ring opening of the cyclopropane to form a carbocationic intermediate. Subsequent intramolecular attack by the carbonyl oxygen leads to the formation of the dihydrofuran ring.

Cycloaddition Reactions Involving the Cyclopropane Moiety

The strained three-membered ring of cyclopropyl ketones can act as a three-carbon synthon in various cycloaddition reactions, providing access to five-membered carbocycles and heterocycles. These reactions leverage the release of ring strain as a driving force.

Aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with olefins to generate highly substituted cyclopentane (B165970) ring systems. nih.gov This transformation can be initiated by the one-electron reduction of the ketone to its corresponding radical anion, which can be achieved using a photocatalytic system. nih.gov The resulting radical anion undergoes ring-opening to a distonic radical anion, which then adds to the olefin. nih.gov

This method provides a mechanistically distinct approach to the activation and cycloaddition of simple aryl cyclopropyl ketones, differing from methods that utilize "donor-acceptor" cyclopropanes or those catalyzed by Ni(0) complexes. nih.gov The reaction tolerates a variety of substituted aryl ketones, although electron-donating substituents can lead to slower reactions. nih.gov

The diastereoselectivity of these [3+2] cycloadditions can be high, allowing for the construction of quaternary carbon stereocenters within a cyclopentane framework. nih.gov

Ring-opening cyclization reactions of activated cyclopropanes provide a powerful tool for the synthesis of a wide range of carbocycles and heterocycles. acs.org In the context of cyclopropyl ketones, these reactions often involve the cleavage of a C-C bond within the three-membered ring followed by an intramolecular cyclization event.

For instance, certain cyclopropyl aryl ketones can undergo uncatalyzed cascade ring-opening/recyclization reactions to generate indenones and fluorenones. acs.org These transformations are often influenced by solvent, temperature, and substituent effects. acs.org A proposed mechanism for some of these reactions involves a DMSO-assisted ring-opening to form a zwitterionic intermediate that subsequently rearranges and cyclizes. acs.org

C–C and C–O Bond Functionalization Strategies

The strained three-membered ring of the cyclopropyl group in this compound is a key site for reactivity, enabling a variety of bond functionalization strategies. The activation of the C–C bond in the cyclopropyl ring is a powerful method for creating linear, difunctionalized molecules that can serve as versatile synthetic intermediates. researchgate.netchemrxiv.org

One prominent strategy involves the transition metal-catalyzed ring-opening and cross-coupling of aryl cyclopropyl ketones. For instance, nickel-catalyzed reactions have been shown to facilitate the cross-coupling of cyclopropyl ketones with organozinc reagents. chemrxiv.org This process typically involves the activation of the carbonyl group by a Lewis acid, followed by the cleavage of a proximal C–C bond of the cyclopropane ring. This generates an alkylnickel intermediate which can then react with various organozinc reagents (aryl, alkenyl, or alkyl) to form 1,3-difunctionalized, ring-opened products. chemrxiv.org In the context of this compound, this approach could yield γ-substituted silyl enol ethers, which are valuable synthetic precursors.

Photocatalysis offers another avenue for the functionalization of aryl cyclopropyl ketones. Visible-light photoredox catalysis can initiate the one-electron reduction of the ketone, forming a radical anion. nih.govacs.org This species can undergo a ring-opening to form a distonic radical anion, which can then participate in cycloaddition reactions, such as [3+2] cycloadditions with olefins, to construct densely substituted cyclopentane structures. nih.govnih.gov The aryl ketone moiety is crucial for this initial reduction step.

Furthermore, C–O bond functionalization can be achieved following these C-C bond-cleaving cycloadditions. For example, a Baeyer–Villiger oxidation can be used to cleave the aryl ketone from the newly formed cyclopentane ring, yielding an ester. The regioselectivity of this oxidation can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

Iron-catalyzed reductive ring-opening reactions also provide a method for C-C bond functionalization. These reactions can proceed via a ketyl radical intermediate, which undergoes ring-opening to form a more stable carbon-centered radical, allowing for subsequent functionalization. acs.org The regioselectivity of the ring-opening is often controlled by the stability of the resulting radical intermediate. acs.org

| Strategy | Catalyst/Reagent | Key Intermediate | Potential Product Type |

| Cross-Coupling | Nickel catalyst, Organozinc reagent, Lewis acid | Alkylnickel(II) | γ-Substituted silyl enol ether |

| Photocatalytic Cycloaddition | Ru(bpy)₃²⁺, Lewis acid, Amine | Distonic radical anion | Substituted cyclopentane |

| Reductive Ring Opening | Iron catalyst, Reducing agent (e.g., Mn), TMSCl | Ketyl radical | Carbonyl-containing open-chain molecules |

Reactivity of the Difluorophenyl Moiety

The 3,5-difluorophenyl group is characterized by its electron-deficient nature, a consequence of the strong inductive electron-withdrawing effects of the two fluorine atoms and the resonance-withdrawing effect of the ketone group. This electronic property profoundly influences its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

The 3,5-difluorophenyl ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orgmsu.edu This is due to the cumulative electron-withdrawing power of the two fluorine atoms (via induction) and the cyclopropylcarbonyl group (via resonance and induction), which reduce the electron density of the aromatic π-system, making it less nucleophilic. wikipedia.orgmasterorganicchemistry.com

Despite being deactivating, the substituents also direct the position of any potential electrophilic attack. The directing effects of the substituents are summarized below:

Fluorine atoms: Halogens are generally ortho, para-directors due to the ability of their lone pairs to stabilize the cationic intermediate (arenium ion) through resonance (+M effect), even though they are deactivating through induction (-I effect). wikipedia.orglibretexts.org

Cyclopropylcarbonyl group: The ketone is a deactivating meta-director. It withdraws electron density from the ortho and para positions through resonance, leaving the meta positions as the least deactivated sites for electrophilic attack. msu.edu

| Substituent | Electronic Effect | Directing Effect |

| Fluorine | -I (strong), +M (weak) | Ortho, Para (Deactivating) |

| Cyclopropylcarbonyl | -I, -M | Meta (Deactivating) |

The electron-deficient nature of the 3,5-difluorophenyl ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org This reaction provides a pathway to replace one of the fluorine atoms with a nucleophile. The SNAr mechanism is favored because the strong electron-withdrawing groups (the second fluorine atom and the ketone group) are positioned to stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.comyoutube.com

For a nucleophile to displace a fluorine atom at the C3 position, the electron-withdrawing ketone group is in the meta position. While this provides some activation, SNAr reactions are most efficient when powerful electron-withdrawing groups are located ortho and/or para to the leaving group. libretexts.org In this molecule, the other fluorine atom is ortho to the potential leaving group (at C5 relative to C3, and vice versa), which does contribute to stabilization. The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, making fluoride (B91410) an excellent leaving group. nih.gov Therefore, reaction with strong nucleophiles like alkoxides, amines, or thiolates could lead to the substitution of one of the fluorine atoms. beilstein-journals.org

Investigated Reaction Mechanisms and Stereochemical Control

Understanding the underlying mechanisms of the reactions involving this compound is essential for predicting outcomes and achieving stereochemical control.

The distinction between concerted and stepwise reaction pathways is crucial in the chemistry of cyclopropyl ketones. psiberg.comquora.com A concerted reaction occurs in a single step, passing through a single transition state without the formation of an intermediate. researchgate.net In contrast, a stepwise mechanism involves two or more steps and the formation of one or more reaction intermediates. psiberg.com

Stepwise Pathways: Many reactions involving aryl cyclopropyl ketones proceed through stepwise mechanisms, often involving radical or ionic intermediates. For example, visible-light photocatalytic [3+2] cycloadditions are initiated by a single-electron transfer to the aryl ketone, forming a ketyl radical anion. nih.govacs.org This is followed by a stepwise ring-opening to a distonic radical anion intermediate, which then engages in subsequent bond-forming steps. nih.govresearchgate.net Similarly, some iron-catalyzed ring-opening reactions proceed via the formation of a ketyl radical which then opens in a stepwise fashion to a more stable carbon-centered radical. acs.org

Concerted Pathways: Some transition-metal-mediated C-C bond activations may proceed through a concerted, albeit asynchronous, transition state. For instance, theoretical studies on certain nickel-catalyzed ring-openings suggest a concerted asynchronous mechanism where C-C bond cleavage and the formation of a new metal-carbon bond occur in a single step. chemrxiv.org

The specific pathway for this compound would depend on the reaction conditions. The presence of the electron-withdrawing difluorophenyl group would influence the stability of any charged or radical intermediates, thereby affecting the favorability of a stepwise pathway.

Both electronic and steric effects play a significant role in determining the selectivity of reactions involving this compound.

Electronic Effects: The electronic nature of the 3,5-difluorophenyl group significantly influences the reactivity of the cyclopropyl ketone moiety. The electron-withdrawing character of the ring can affect the redox potential of the ketone, influencing the ease of forming radical anion intermediates in photocatalytic reactions. acs.org In aromatic substitution reactions, electronic effects are paramount. As discussed, the electron-withdrawing substituents deactivate the ring towards electrophilic attack but activate it for nucleophilic substitution. wikipedia.orgmasterorganicchemistry.com The interplay of inductive and resonance effects determines the regioselectivity, directing electrophiles to the C2/C6 positions and activating the fluorine atoms for nucleophilic attack. wikipedia.orglibretexts.org

Steric Effects: Steric hindrance can also influence reaction outcomes. In electrophilic aromatic substitution, the bulky cyclopropylcarbonyl group may sterically hinder the approach of an electrophile to the adjacent ortho positions (C2 and C6), potentially favoring any residual reactivity at the C4 position, even if it is electronically less favored. uomustansiriyah.edu.iqyoutube.com In nucleophilic aromatic substitution, the steric profile of the incoming nucleophile can affect the reaction rate. nih.gov For reactions involving the cyclopropyl ring, the stereochemistry of substituents on the ring can direct the approach of reagents and influence the stereochemical outcome of ring-opening and cycloaddition reactions. nih.gov

Mechanistic Insights into Rearrangements and Cyclizations of this compound

The chemical behavior of this compound is characterized by a rich array of rearrangement and cyclization reactions, driven by the inherent ring strain of the cyclopropyl group and the electronic influence of the 3,5-difluorophenyl moiety. Mechanistic studies of analogous aryl cyclopropyl ketones provide significant insight into the pathways governing these transformations, which can be broadly categorized into photocatalytic cycloadditions and acid-catalyzed rearrangements.

Under photocatalytic conditions, this compound is anticipated to undergo [3+2] cycloaddition reactions with various unsaturated partners, such as alkenes and alkynes. This transformation proceeds through a proposed radical-mediated pathway. The reaction is initiated by the single-electron reduction of the ketone, often facilitated by a photosensitizer, to form a ketyl radical anion. This intermediate can then undergo a ring-opening to generate a more stable distonic radical anion. This key intermediate subsequently engages in a stepwise cycloaddition with an external trapping agent. The presence of the electron-withdrawing 3,5-difluorophenyl group is expected to influence the reduction potential of the ketone and the stability of the resulting radical intermediates. Research on related aryl cyclopropyl ketones indicates that both electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated in these reactions nih.gov.

In the presence of Lewis or Brønsted acids, this compound is expected to undergo rearrangements leading to the formation of various cyclic structures. A common acid-catalyzed transformation for aryl cyclopropyl ketones is their cyclization to form tetralone derivatives rsc.org. The proposed mechanism for this reaction involves the initial protonation or coordination of the Lewis acid to the carbonyl oxygen, which activates the cyclopropyl ring. Subsequent cleavage of a proximal cyclopropane bond leads to the formation of a benzyl (B1604629) carbocation intermediate. The stability of this carbocation is a critical factor in the reaction's feasibility and is directly influenced by the substituents on the aromatic ring. The strongly electron-withdrawing nature of the two fluorine atoms in the 3 and 5 positions would likely destabilize this carbocation, potentially requiring stronger acids or harsher reaction conditions to promote the cyclization.

An alternative acid-catalyzed pathway involves the ring-opening of the cyclopropyl group to form an enone. This can occur through a similar carbocationic intermediate, which, instead of undergoing intramolecular cyclization, is trapped by a nucleophile or undergoes elimination. Lewis acid-mediated ring-opening reactions of aryl cyclopropyl ketones with various nucleophiles have been reported, yielding a variety of functionalized products researchgate.netnih.gov.

The table below summarizes the key mechanistic features of these transformations, drawing on data from studies of analogous aryl cyclopropyl ketones.

| Reaction Type | Key Intermediates | Role of 3,5-Difluorophenyl Group | Representative Transformation |

| Photocatalytic [3+2] Cycloaddition | Ketyl radical anion, Distonic radical anion | Influences reduction potential and radical stability | Formation of substituted cyclopentanes |

| Acid-Catalyzed Cyclization | Benzyl carbocation | Destabilizes carbocation intermediate | Formation of difluorinated tetralones |

| Acid-Catalyzed Ring-Opening | Carbocationic species | Influences carbocation stability and reactivity | Formation of functionalized open-chain ketones |

Detailed research findings on related systems further illuminate these mechanistic possibilities. For instance, studies on the photocatalytic [3+2] cycloaddition of various aryl cyclopropyl ketones have demonstrated the versatility of this reaction with a broad scope of substrates nih.gov. The reaction generally proceeds in good yields and with high stereoselectivity, which is rationalized by the stepwise nature of the radical cycloaddition.

In the case of acid-catalyzed rearrangements, the outcome is highly dependent on the reaction conditions and the substitution pattern of the aryl ring. For aryl cyclopropyl ketones bearing electron-donating groups, the formation of tetralones is often efficient. Conversely, for substrates with electron-withdrawing groups, such as the 3,5-difluorophenyl group, the reaction may proceed more slowly or require more forcing conditions due to the destabilized carbocation intermediate rsc.org. Alternative reaction pathways, such as nucleophilic trapping of the intermediate carbocation, may become more competitive under these conditions.

Theoretical and Computational Studies on Cyclopropyl 3,5 Difluorophenyl Ketone

Electronic Structure and Bonding Characteristics

The unique electronic and structural properties of cyclopropyl (B3062369) 3,5-difluorophenyl ketone arise from the interplay between the strained three-membered ring and the electronically modified aromatic system. Computational chemistry, particularly methods like Density Functional Theory (DFT), provides significant insights into these characteristics. chemrxiv.orgresearchgate.net

The cyclopropane (B1198618) ring is characterized by significant ring strain, a consequence of its geometry deviating from ideal tetrahedral bond angles. numberanalytics.com This strain is a combination of angle strain, from the compressed internal C-C-C bond angles of 60°, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. The total ring strain energy for a simple cyclopropane ring is substantial, estimated to be around 27.6 kcal/mol. acs.org This inherent energy has profound implications for the reactivity of molecules containing this moiety.

Table 1: Comparison of Strain Energies in Cyclic Ketones This table provides illustrative data for typical cyclic ketones to contextualize the high strain of a three-membered ring.

| Ring System | Approximate Ring Strain Energy (kcal/mol) | Primary Sources of Strain |

|---|---|---|

| Cyclopropanone | Very High ( > 30) | Angle Strain, Torsional Strain |

| Cyclobutanone | ~26 | Angle Strain, Torsional Strain |

| Cyclopentanone | ~6 | Torsional Strain |

| Cyclohexanone | ~1 | Minimal Strain (Chair Conformation) |

The presence of two fluorine atoms at the meta-positions (3 and 5) of the phenyl ring has a pronounced effect on the electronic structure of the molecule. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). acs.org This effect significantly lowers the electron density of the aromatic ring and influences the adjacent carbonyl group.

The 3,5-difluoro substitution pattern results in the following key electronic modifications:

Increased Electrophilicity of the Carbonyl Carbon: The strong inductive withdrawal of electron density by the two fluorine atoms is transmitted through the phenyl ring to the carbonyl group. This makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.

Polarization of the Aromatic Ring: The fluorine atoms polarize the C-F bonds, creating localized regions of partial positive charge on the ring carbons to which they are attached and partial negative charge on the fluorine atoms themselves.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these effects by calculating atomic charges and orbital interactions, confirming the significant polarization and electron density shifts caused by the fluorine substituents. chemrxiv.org

Conformational Analysis and Stereochemical Considerations

The conformation of cyclopropyl 3,5-difluorophenyl ketone is primarily defined by the rotation around the single bond connecting the cyclopropyl ring and the carbonyl carbon. Theoretical calculations are essential for determining the relative stabilities of the possible conformers. The two principal planar conformations are the s-cis (or syn) and s-trans (or anti), where the cyclopropyl ring is eclipsed or bisected by the carbonyl group, respectively.

s-cis Conformation: In this arrangement, the double bond of the carbonyl group is eclipsed with one of the C-C bonds of the cyclopropyl ring.

s-trans Conformation: Here, the carbonyl double bond bisects the opposing C-C bond of the cyclopropane ring.

For many cyclopropyl ketones, computational and experimental studies have shown that the preferred conformation is one where the π-system of the carbonyl group can effectively overlap with the Walsh orbitals of the cyclopropane ring. This electronic interaction, often referred to as conjugation, stabilizes the molecule. The steric bulk of the substituents on both the ring and the ketone also plays a critical role. For phenyl cyclopropyl ketone, the phenyl group's interaction with the cyclopropyl hydrogens can create steric hindrance, influencing the rotational barrier and the lowest-energy conformation. acs.org The presence of the fluorine atoms in the meta positions is not expected to introduce significant additional steric bulk compared to phenyl cyclopropyl ketone itself.

Computational modeling can generate a potential energy surface by calculating the energy of the molecule as a function of the dihedral angle between the cyclopropyl ring and the carbonyl group. This allows for the identification of the global minimum energy conformation and the energy barriers for rotation between different conformers. researchgate.net

Table 2: Illustrative Conformational Energy Data for a Generic Cyclopropyl Aryl Ketone This table illustrates the type of data obtained from conformational analysis.

| Conformation | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| s-cis (syn-periplanar) | ~0° | +1.5 | Less Stable |

| s-trans (anti-periplanar) | ~180° | 0.0 | Most Stable |

| Gauche | ~120° | +5.0 | Transition State |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving cyclopropyl ketones. By modeling the potential energy surface, researchers can identify intermediates, transition states, and determine the activation energies that govern reaction rates and selectivity. rsc.org

The high reactivity of the cyclopropane ring enables a variety of transformations, including acid-catalyzed ring-opening, cycloadditions, and radical reactions. nih.govrsc.org DFT calculations are frequently employed to map out the energetic profiles of these reaction pathways. rsc.org

For example, in a [3+2] cycloaddition reaction, the cyclopropyl ketone can act as a three-carbon synthon. Computational modeling can elucidate the mechanism by:

Modeling Reactant and Product Structures: Optimizing the geometries of the starting materials and potential products.

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state (ΔG‡) determines the reaction rate. A lower activation energy corresponds to a faster reaction.

Identifying Intermediates: Locating any local energy minima along the reaction pathway, such as radical cations or zwitterionic species, that may be formed during the reaction.

Beyond explaining known reactions, computational modeling can predict the outcome of new, untested transformations. By comparing the activation energies of competing reaction pathways, chemists can predict which product is likely to form (chemoselectivity), where a reagent will attack (regioselectivity), and what the stereochemical outcome will be (stereoselectivity).

For this compound, theoretical studies could predict:

Site of Nucleophilic Attack: While the carbonyl carbon is an obvious electrophilic site, computational models could evaluate the possibility of attack at other positions under specific catalytic conditions.

Regioselectivity of Ring-Opening: In reactions where the cyclopropane ring opens, there are often two C-C bonds that could cleave. Calculations can determine the transition state energies for both possibilities, predicting which bond is more likely to break.

Stereoselectivity: In reactions forming new chiral centers, computational modeling of diastereomeric transition states can predict which stereoisomer will be the major product. This is crucial in the synthesis of complex molecules. researchgate.net

By analyzing factors like orbital overlap, steric hindrance, and the stability of intermediates in silico, computational chemistry provides invaluable guidance for designing new synthetic methods and understanding the fundamental reactivity of complex molecules like this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Cyclopropyl (B3062369) 3,5-difluorophenyl ketone, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are instrumental in confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, (2,2-difluoro-3-phenylcyclopropyl)(3-methoxyphenyl)methanone, shows characteristic signals that can be used to infer the spectrum of Cyclopropyl 3,5-difluorophenyl ketone. The protons of the cyclopropyl ring are expected to appear in the upfield region of the spectrum, typically between 0.8 and 1.5 ppm, due to the shielding effect of the ring current. The methine proton would likely be a multiplet due to coupling with the methylene (B1212753) protons. The aromatic protons of the 3,5-difluorophenyl group would be found in the downfield region, generally between 7.0 and 8.0 ppm. The specific splitting patterns and coupling constants would be influenced by the fluorine atoms on the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) is characteristically found far downfield, typically in the range of 190-200 ppm. The carbons of the cyclopropyl ring would appear at higher field strengths. The aromatic carbons of the 3,5-difluorophenyl ring would show distinct signals, with the carbons directly bonded to fluorine exhibiting splitting due to C-F coupling. For instance, in a related difluoro compound, the carbon attached to two fluorine atoms appears as a triplet at approximately 111.3 ppm with a large coupling constant (J = 292.0 Hz) rsc.org.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms on the aromatic ring. In a similar difluorocyclopropyl compound, the fluorine signals appeared as a multiplet around -29.5 ppm rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | ~195 |

| Aromatic CH | 7.0 - 7.8 | 110 - 130 |

| Aromatic C-F | - | 160 - 165 (d, J ≈ 250 Hz) |

| Aromatic C-C=O | - | ~140 |

| Cyclopropyl CH | 1.0 - 1.5 | 15 - 25 |

| Cyclopropyl CH₂ | 0.8 - 1.2 | 10 - 20 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent feature in the IR spectrum would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For aromatic ketones, this band typically appears in the region of 1685-1665 cm⁻¹. In a closely related compound, (2,2-difluoro-3-phenylcyclopropyl)(3-methoxyphenyl)methanone, the carbonyl stretch was observed at 1685 cm⁻¹ rsc.org. The presence of the electron-withdrawing fluorine atoms on the phenyl ring might slightly shift this frequency.

The spectrum would also display C-H stretching vibrations for the aromatic and cyclopropyl groups. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl ring would appear just below 3000 cm⁻¹. The C-F stretching vibrations of the difluorophenyl group would give rise to strong absorptions in the fingerprint region of the spectrum, typically between 1300 and 1100 cm⁻¹. Additionally, C=C stretching vibrations from the aromatic ring are expected in the 1600-1450 cm⁻¹ region.

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1685 - 1665 | Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Cyclopropyl) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1300 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₀H₇F₂O), the molecular weight is 182.16 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 182. The presence of this peak would confirm the molecular formula of the compound.

The fragmentation of the molecular ion would likely proceed through characteristic pathways for ketones. A common fragmentation is the alpha-cleavage, where the bond between the carbonyl group and the cyclopropyl ring breaks, leading to the formation of a [M-C₃H₅]⁺ ion (m/z 141) or a [C₃H₅CO]⁺ ion (m/z 69). Another prominent fragmentation would be the loss of the cyclopropyl group to form the 3,5-difluorobenzoyl cation [C₇H₃F₂O]⁺ at m/z 157. Further fragmentation of the aromatic ring could also be observed. For a similar compound, (2,2-difluoro-3-phenylcyclopropyl)(3-methoxyphenyl)methanone, the molecular ion was observed at m/z 288, with a base peak at m/z 135, corresponding to the methoxybenzoyl cation rsc.org.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Formula | Predicted m/z |

| Molecular Ion [M]⁺ | [C₁₀H₇F₂O]⁺ | 182 |

| [M - C₃H₅]⁺ | [C₇H₂F₂O]⁺ | 141 |

| [C₇H₃F₂O]⁺ | [C₇H₃F₂O]⁺ | 157 |

| [C₃H₅CO]⁺ | [C₄H₅O]⁺ | 69 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry.

To date, the single-crystal X-ray structure of this compound has not been reported in the surveyed scientific literature. However, should a suitable crystal be obtained, this technique would provide definitive proof of its molecular structure. The analysis would reveal the planarity of the phenyl ring, the conformation of the cyclopropyl group relative to the carbonyl, and the precise bond lengths and angles of the entire molecule. This information is invaluable for understanding the steric and electronic properties of the compound and for computational modeling studies.

Applications in Organic Synthesis and Materials Science Research

Cyclopropyl (B3062369) 3,5-Difluorophenyl Ketone as a Synthetic Intermediate

As an intermediate, the compound serves as a versatile building block. The ketone functional group allows for a wide range of chemical transformations, while the cyclopropyl and difluorophenyl moieties can be strategically incorporated into larger, more complex molecular frameworks.

Cyclopropyl ketones are highly valued in organic synthesis for their ability to act as foundational units in the construction of intricate molecules. nbinno.com The strained three-membered ring is a key pharmacophore found in numerous pharmaceuticals and bioactive natural products. nih.gov Cyclopropyl 3,5-difluorophenyl ketone, in particular, offers a pathway to introduce both the cyclopropyl group and a difluorophenyl ring into a target molecule, which can significantly influence the final product's physical and biological properties. nbinno.com

The reactivity of the carbonyl group, combined with the unique nature of the adjacent cyclopropyl ring, allows for a variety of synthetic manipulations. nbinno.com These transformations can yield a diverse library of chiral cyclopropane (B1198618) scaffolds, which are valuable resources for drug discovery and development campaigns. nih.gov The presence of the 3,5-difluorophenyl group can enhance metabolic stability and binding affinity in medicinal chemistry applications, making this ketone an attractive starting material for creating novel therapeutic agents.

Table 1: Synthetic Transformations of Cyclopropyl Ketones

| Reaction Type | Description | Potential Outcome for this compound |

|---|---|---|

| Alkylation | Addition of an alkyl group, typically at the α-carbon to the ketone. | Formation of more complex, substituted cyclopropyl structures. |

| Condensation | Reaction with nucleophiles like amines or hydrazines to form imines, enamines, etc. | Introduction of nitrogen-containing functional groups. |

| Reduction | Conversion of the ketone to a secondary alcohol. | Creation of chiral centers and precursors for further synthesis. |

| Ring-Opening | Cleavage of the C-C bonds within the cyclopropyl ring. researchgate.net | Linearization to form versatile acyclic synthons. researchgate.net |

The high ring strain of cyclopropanes makes them excellent precursors for synthesizing various heterocyclic compounds. rsc.org Cyclopropyl ketones, in particular, can undergo ring-opening and subsequent cyclization reactions to form five-membered heterocycles such as dihydrofurans. rsc.org This transformation, often referred to as a Cloke-Wilson rearrangement, is an efficient method for generating these important structural motifs. rsc.org

In the case of this compound, the electron-withdrawing nature of the difluorinated ring can influence the facility of these rearrangements. Acid-catalyzed or transition metal-catalyzed processes can promote the ring-opening of the cyclopropyl group to generate a 1,3-dipole equivalent, which can then react intramolecularly or with other components to form heterocyclic systems. rsc.orgnih.gov This reactivity opens avenues for the synthesis of novel furans, pyrrolines, and other heterocycles bearing the 3,5-difluorophenyl substituent, which are of interest in medicinal chemistry and materials science. rsc.orgnih.gov

Table 2: Heterocyclic Systems Derived from Cyclopropyl Ketones

| Precursor | Reaction Type | Resulting Heterocycle |

|---|---|---|

| Cyclopropyl Ketone | Ring-opening/cyclization rsc.org | Dihydrofuran rsc.org |